
Gly5-Ahx-DM1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gly5-Ahx-DM1 is a drug-linker conjugate used in the development of antibody-drug conjugates (ADCs). It consists of the cytotoxic agent DM1 (Maytansinoid DM1), a microtubulin inhibitor, linked via a Gly5-Ahx linker. This compound is primarily used in targeted cancer therapies, where it is conjugated to antibodies that specifically target cancer cells, delivering the cytotoxic agent directly to the tumor site.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Gly5-Ahx-DM1 involves the conjugation of DM1 to a Gly5-Ahx linker. The process typically includes the following steps:
Activation of DM1: DM1 is activated by reacting with a suitable activating agent to form an intermediate that can react with the linker.
Linker Attachment: The activated DM1 is then reacted with the Gly5-Ahx linker under controlled conditions to form the conjugate.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of DM1 and Gly5-Ahx linker are synthesized and purified.
Conjugation: The conjugation reaction is scaled up using industrial reactors, ensuring consistent quality and yield.
Purification: The final product is purified using techniques such as chromatography to remove any impurities and unreacted starting materials.
化学反应分析
Types of Reactions
Gly5-Ahx-DM1 undergoes several types of chemical reactions, including:
Substitution Reactions: The conjugation of DM1 to the Gly5-Ahx linker involves nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the linker and release of DM1.
Common Reagents and Conditions
Activating Agents: Common activating agents for DM1 include carbodiimides and succinimidyl esters.
Reaction Conditions: The conjugation reactions are typically carried out in organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at controlled temperatures and pH.
Major Products
The major product of the conjugation reaction is this compound, with minor by-products including unreacted DM1 and linker.
科学研究应用
Gly5-Ahx-DM1 has several scientific research applications, particularly in the field of targeted cancer therapy:
Antibody-Drug Conjugates (ADCs): this compound is used to create ADCs that target specific cancer cells, delivering the cytotoxic DM1 directly to the tumor site.
Cancer Research: Researchers use this compound to study the mechanisms of action and resistance in cancer cells, helping to develop more effective therapies.
Drug Development: The compound is used in the development and testing of new ADCs, providing a platform for creating targeted therapies for various types of cancer.
作用机制
Gly5-Ahx-DM1 exerts its effects through the following mechanism:
Targeting Cancer Cells: The ADCs containing this compound bind to specific antigens on the surface of cancer cells.
Internalization: The ADCs are internalized by the cancer cells through receptor-mediated endocytosis.
Release of DM1: Once inside the cell, the linker is cleaved, releasing DM1.
Microtubule Inhibition: DM1 binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis
相似化合物的比较
Similar Compounds
Brentuximab Vedotin: This ADC uses a different cytotoxic agent, monomethyl auristatin E (MMAE), and is used to treat Hodgkin lymphoma and systemic anaplastic large cell lymphoma.
Uniqueness
Gly5-Ahx-DM1 is unique due to its specific linker, Gly5-Ahx, which provides stability and efficient release of DM1 within the target cells. This specificity enhances the efficacy and reduces the side effects compared to other ADCs.
属性
分子式 |
C48H70ClN9O15 |
|---|---|
分子量 |
1048.6 g/mol |
IUPAC 名称 |
[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]hexanoyl-methylamino]propanoate |
InChI |
InChI=1S/C48H70ClN9O15/c1-27-13-12-14-34(70-8)48(68)21-33(71-46(67)56-48)28(2)44-47(4,73-44)35(20-42(65)58(6)31-18-30(17-27)19-32(69-7)43(31)49)72-45(66)29(3)57(5)41(64)15-10-9-11-16-51-37(60)23-53-39(62)25-55-40(63)26-54-38(61)24-52-36(59)22-50/h12-14,18-19,28-29,33-35,44,68H,9-11,15-17,20-26,50H2,1-8H3,(H,51,60)(H,52,59)(H,53,62)(H,54,61)(H,55,63)(H,56,67)/b14-12+,27-13+/t28-,29+,33+,34-,35+,44+,47+,48+/m1/s1 |
InChI 键 |
KXRRQJLOPBCWJS-FXNONQMISA-N |
手性 SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCCCCNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CN)C)\C)OC)(NC(=O)O2)O |
规范 SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCCCCNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CN)C)C)OC)(NC(=O)O2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


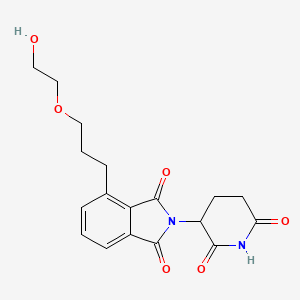
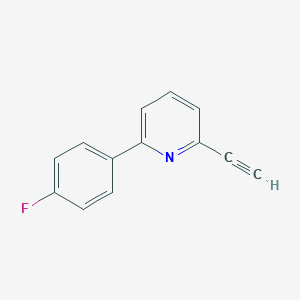
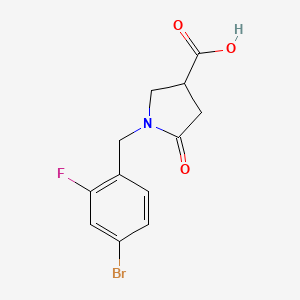
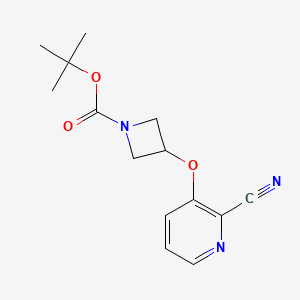
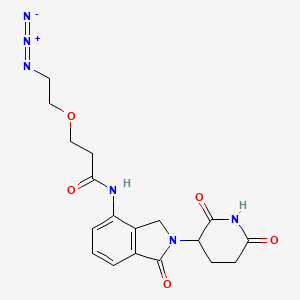
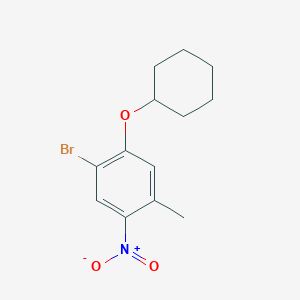
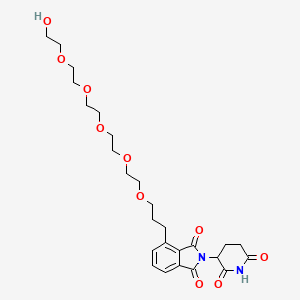

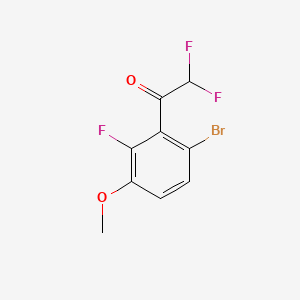
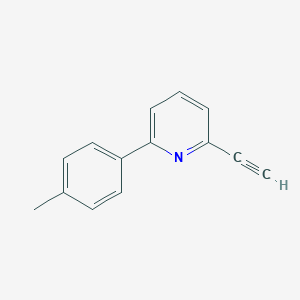
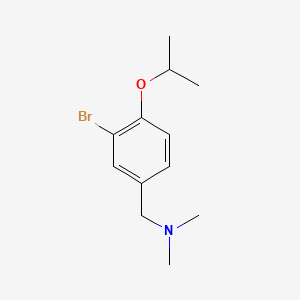
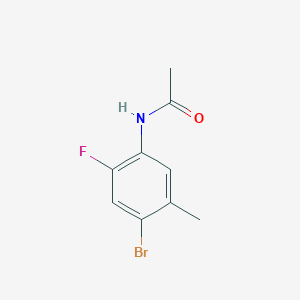
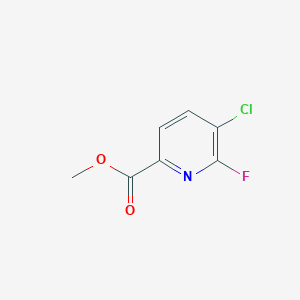
![(E)-3-[4-[(2R,3S,4S,5Z)-3,4-dihydroxy-5-[2-[(2S,3S,4R,5R,6R)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-1-methoxyethylidene]oxolan-2-yl]oxyphenyl]-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-2-methylprop-2-enamide](/img/structure/B14768566.png)
